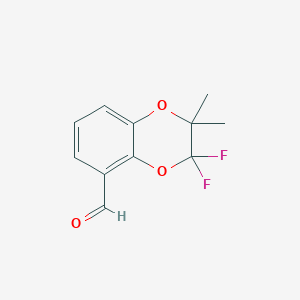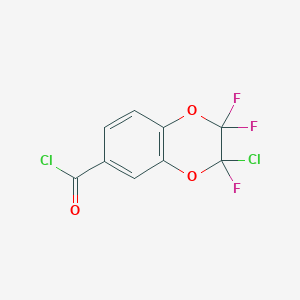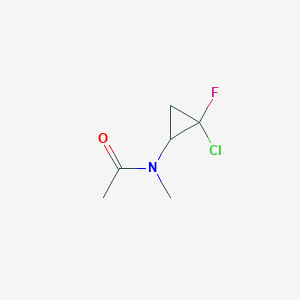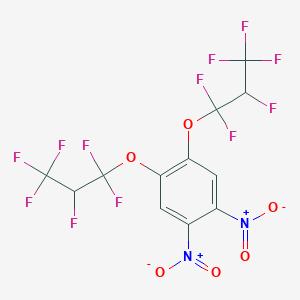
Bis(4-trifluoromethylthio)-m-cresol carbonate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-trifluoromethylthio)-m-cresol carbonate, 95% (also known as BTMCC) is a compound with a wide range of applications in scientific research. It is a colorless solid, with a molecular weight of 330.35 g/mol, and a melting point of 124-125°C. It is a highly reactive compound, and is used as a reagent in organic synthesis. BTMCC is also used in a variety of biological and biochemical processes, such as the synthesis of peptides, proteins, and nucleic acids.
Mecanismo De Acción
The mechanism of action of BTMCC is not fully understood. However, it is believed to be involved in the formation of peptides and proteins. It is thought to act as a catalyst in the formation of peptide bonds between amino acids. It is also believed to be involved in the formation of nucleic acids, as it can act as a base in the formation of phosphodiester bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTMCC are not well understood. However, it is believed to have a role in the formation of peptides and proteins, as well as in the formation of nucleic acids. It is also thought to be involved in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTMCC has several advantages for use in laboratory experiments. It is a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. It is also highly efficient, and can be used to synthesize complex molecules, such as antibiotics, hormones, and other drugs. However, it is also important to note that BTMCC is a highly reactive compound, and should be handled with care in the laboratory.
Direcciones Futuras
The future of BTMCC is promising. It is a highly versatile compound, and can be used in a variety of applications in scientific research. It is also a highly reactive compound, and can be used to synthesize a variety of compounds with different functional groups. In addition, its use in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs, makes it a valuable tool in drug discovery. Further research into the biochemical and physiological effects of BTMCC, as well as its potential applications in drug discovery, could lead to a greater understanding of its potential uses.
Métodos De Síntesis
BTMCC is synthesized through a process known as the Ugi reaction. This process involves the reaction of a carboxylic acid and an amine in the presence of an isocyanide. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a four-component compound. The Ugi reaction is a highly efficient process, and can be used to synthesize a variety of compounds with different functional groups.
Aplicaciones Científicas De Investigación
BTMCC is widely used in scientific research, particularly in the fields of biochemistry, organic synthesis, and drug discovery. It is used as a reagent for the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of a variety of other organic compounds, such as pharmaceuticals, dyes, and fragrances. BTMCC is also used in the synthesis of complex molecules, such as antibiotics, hormones, and other drugs.
Propiedades
IUPAC Name |
bis[3-methyl-4-(trifluoromethylsulfanyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3S2/c1-9-7-11(3-5-13(9)27-16(18,19)20)25-15(24)26-12-4-6-14(10(2)8-12)28-17(21,22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTINSNSCFKEZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC2=CC(=C(C=C2)SC(F)(F)F)C)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylthio)-m-cresol carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)






